molecular formula C19H17ClN2O2 B2670217 (Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile CAS No. 301177-03-7

(Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile

Cat. No.: B2670217
CAS No.: 301177-03-7
M. Wt: 340.81
InChI Key: JIWXCVSAGCDAFK-OWBHPGMISA-N
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Description

(Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile is a useful research compound. Its molecular formula is C19H17ClN2O2 and its molecular weight is 340.81. The purity is usually 95%.
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Scientific Research Applications

Organic Solar Cell Applications

A study by Kazici et al. (2016) explored the use of a similar acrylonitrile derivative in organic solar cells. The compound, closely related to the one , was synthesized and its structure characterized. It was then evaluated as an electron acceptor in bulk heterojunction organic solar cells, with its optical and electronic properties and photovoltaic performance investigated (Kazici et al., 2016).

Nicotinic Receptor Probes

Zhang, Tomizawa, and Casida (2004) synthesized compounds including a similar acrylonitrile derivative to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction. These compounds, including 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene 2 and -tetrahydrofuran 3, were synthesized using alpha-nitro ketone intermediates as electrophiles and nucleophiles (Zhang, Tomizawa, & Casida, 2004).

Crystal Structure and Molecular Packing

Penthala et al. (2014) analyzed the crystal structure of a compound similar to (Z)-3-(5-(2-chlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile. The study highlighted the importance of molecular packing and intermolecular interactions, which are crucial in understanding the material's properties and potential applications (Penthala et al., 2014).

Anticancer Properties

A study by Baker et al. (2021) identified specific dichlorophenylacrylonitriles as lead compounds in the development of novel anticancer compounds. This research is particularly relevant as it explores the anticancer potential of compounds structurally similar to the acrylonitrile (Baker et al., 2021).

Cytotoxic Potency in Cancer Cell Lines

Sa̧czewski et al. (2004) prepared several acrylonitriles substituted with different groups and tested their cytotoxic potency on various human cancer cell lines. This study is significant as it demonstrates the potential biomedical applications of acrylonitrile derivatives in cancer treatment (Sa̧czewski et al., 2004).

Photophysical Properties

Castillo et al. (2021) synthesized and characterized acrylonitrile derivatives for their optical properties, which could be pertinent in understanding the photophysical applications of similar compounds (Castillo et al., 2021).

Properties

IUPAC Name

(Z)-3-[5-(2-chlorophenyl)furan-2-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c20-17-7-3-2-6-16(17)18-9-8-15(24-18)12-14(13-21)19(23)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11H2/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWXCVSAGCDAFK-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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